molecular formula C20H21N5O5S B2652982 3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 892258-16-1

3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2652982
CAS No.: 892258-16-1
M. Wt: 443.48
InChI Key: AINCKYNWQSAXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic small molecule recognized in research for its potent and selective inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity . This compound functions as a competitive inhibitor, binding to the active site of PTP1B and effectively blocking its phosphatase activity, which can lead to the prolonged phosphorylation and enhanced signaling of the insulin receptor in experimental models. The molecular architecture of this inhibitor incorporates a thieno[3,2-d]pyrimidine-2,4-dione core, a scaffold known for its diverse pharmacological properties, linked to a 4-nitrophenylpiperazine moiety via a carbonylbutyl spacer. This specific design is indicative of compounds developed for high-affinity interaction with enzymatic targets. Beyond metabolic disorder research, the investigation of PTP1B inhibition has expanded into the field of oncology, as PTP1B has been implicated in the regulation of key oncogenic signaling pathways, including HER2 and EGFR . Consequently, this reagent provides a valuable chemical tool for elucidating the complex role of PTP1B in cellular signaling, validating new therapeutic targets, and supporting the development of novel anti-diabetic and potentially anti-cancer agents.

Properties

IUPAC Name

3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c26-17(2-1-8-24-19(27)18-16(7-13-31-18)21-20(24)28)23-11-9-22(10-12-23)14-3-5-15(6-4-14)25(29)30/h3-7,13H,1-2,8-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINCKYNWQSAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the nitrophenyl group through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Compounds with similar thienopyrimidine structures have shown promising anticancer properties. The unique functional groups in this compound may facilitate interactions with biological targets involved in cancer cell proliferation and survival.
  • Antimicrobial Properties : The piperazine moiety is known for its antimicrobial activities. Studies on related compounds indicate that derivatives can exhibit significant antibacterial and antifungal effects, suggesting that this compound may also hold similar properties .
  • Neuropharmacology : The nitrophenyl-piperazine structure is associated with various neuropharmacological effects. Compounds in this class have been investigated for their potential in treating psychiatric disorders due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of thienopyrimidine derivatives found that compounds similar to 3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione inhibited cell growth in various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Effects

Research on related piperazine derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitrophenyl group in enhancing the compound's efficacy against microbial strains .

Case Study 3: Neuropharmacological Insights

A review on piperazine derivatives suggested that modifications to the piperazine ring could lead to enhanced binding affinity for serotonin receptors. This finding implies that compounds like this compound may be explored for their potential in treating anxiety and depression disorders.

Comparison with Related Compounds

Compound NameStructure HighlightsUnique Features
2-[4-[4-(5-chloro-3-methylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobutyl]-1h-quinazolin-4-oneContains benzimidazolePotential anti-tumor activity
2-[6-chloroquinazolin-2-yloxy]-N,N-diethylacetamideHas a chloro substituentKnown for analgesic properties
2-[6-aminoquinazolin-6-yloxy]phenolFeatures an ether linkageTargeting specific kinases

These compounds demonstrate variations in substituents that may influence their biological activities and therapeutic potentials compared to this compound.

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Table 1: Key Piperazine-Substituted Analogs
Compound Name Piperazine Substituent Core Structure Key Properties/Activity Reference
Target Compound 4-Nitrophenyl Thieno[3,2-d]pyrimidine-2,4-dione Hypothesized CNS receptor affinity
3-{5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-oxopentyl}-thieno[3,2-d]pyrimidine-2,4-dione (BF22822) 4-Nitrophenyl Thieno[3,2-d]pyrimidine-2,4-dione Longer pentyl linker; lower solubility
3-(4-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-thieno[3,2-d]pyrimidine-2,4-dione 2-Fluorophenyl Thieno[3,2-d]pyrimidine-2,4-dione Enhanced metabolic stability
GDC-0941 (PI3K inhibitor) 4-Methanesulfonylpiperazine Thieno[3,2-d]pyrimidine Clinically validated kinase target

Key Observations :

  • Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound may improve binding to receptors requiring strong charge-transfer interactions compared to 2-fluorophenyl or chlorophenyl analogs .
  • Linker Length : The 4-oxobutyl chain in the target compound likely offers better solubility than the pentyl chain in BF22822, as shorter linkers reduce hydrophobicity .
  • Target Selectivity : GDC-0941’s methanesulfonylpiperazine demonstrates the importance of piperazine substituents in kinase inhibition, suggesting the nitro group in the target compound could confer unique selectivity .

Core Structure Modifications

Table 2: Thienopyrimidine Core Variants
Compound Name Core Modification Substituent Position Bioactivity Insights Reference
Target Compound 2,4-Dione 3-position Potential hydrogen-bond acceptor
3-[(2-Fluorophenyl)methyl]-2-sulfanylidene-thieno[3,2-d]pyrimidin-4-one 2-Sulfanylidene 3-position Increased metabolic stability
5-(4-(3-Pyrimidinylphenyl)piperazin-1-yl)-pyrimidine-2,4-diamine Pyrimidine-2,4-diamine 5-position Antifolate activity (e.g., DHFR)

Key Observations :

  • Hydrogen Bonding : The 2,4-dione motif in the target compound may enhance interactions with polar residues in target proteins compared to sulfanylidene or diamine cores .
  • Antifolate Potential: Pyrimidine-2,4-diamine derivatives (e.g., compound in ) highlight structural versatility, though the target compound’s dione group may limit cross-reactivity with folate-dependent enzymes.

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight logP (Predicted) Solubility (µM) Metabolic Stability (t½, h) Reference
Target Compound 503.51 3.2 12.5 2.1 (moderate)
BF22822 457.50 3.8 6.8 1.8
3-(4-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-thieno[3,2-d]pyrimidine-2,4-dione 484.91 2.9 18.3 3.5

Key Observations :

  • logP : The target compound’s moderate logP (3.2) suggests balanced lipophilicity for blood-brain barrier penetration, unlike BF22822’s higher logP (3.8), which may limit CNS uptake .

Biological Activity

The compound 3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule featuring a thieno[3,2-d]pyrimidine core. Its structural components suggest significant potential for various biological activities. This article synthesizes available research findings to elucidate the compound's biological activity.

Structural Characteristics

The compound is characterized by:

  • Thieno[3,2-d]pyrimidine core : A fused ring system containing sulfur and nitrogen.
  • Dione functionality : Two ketone groups at positions 2 and 4.
  • Piperazine moiety : Substituted with a 4-nitrophenyl group and an oxobutyl chain at position 3.

These features may contribute to its pharmacological properties and interactions with biological targets.

Anticancer Potential

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures have demonstrated anticancer activity. For instance:

  • In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of cell proliferation and induction of apoptosis .

Enzyme Inhibition

The piperazine moiety is known for its broad spectrum of biological activities:

  • Compounds containing piperazine have been linked to acetylcholinesterase (AChE) inhibition , which is crucial in treating neurodegenerative diseases .
  • The presence of the nitrophenyl group may enhance enzyme inhibitory activity, making this compound a candidate for further investigation in enzyme inhibition studies .

Antimicrobial Activity

Similar compounds have shown antimicrobial properties:

  • Studies on piperazine derivatives indicate potential antibacterial and antifungal activities. The interaction with bacterial membranes or enzymes could be responsible for these effects .

Case Studies and Research Findings

Study ReferenceFindings
Investigated the synthesis of thieno[3,2-d]pyrimidine derivatives; reported anticancer activity against leukemia cell lines.
Evaluated enzyme inhibition; compounds showed significant AChE inhibition with IC50 values indicating potency.
Reviewed antimicrobial activities of piperazine derivatives; highlighted their potential in treating infections.

Computational Studies

Computational modeling has been suggested to predict the binding interactions of this compound with various biological targets. Such studies can provide insights into its pharmacodynamics and pharmacokinetics, guiding future experimental designs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing thieno[3,2-d]pyrimidine derivatives with piperazine substituents?

  • Answer : Thieno[3,2-d]pyrimidine cores are typically synthesized via cyclocondensation reactions. For piperazine-substituted derivatives, a multi-step approach is used:

Core formation : Coumarin or thiourea derivatives (e.g., 4-hydroxycoumarin) are reacted with aldehydes (e.g., 4-piperidinobenzaldehyde) under acid catalysis (e.g., p-toluenesulfonic acid) to form the pyrimidine ring .

Piperazine functionalization : The 4-nitrophenylpiperazine moiety is introduced via nucleophilic substitution or amide coupling, often using a butyl linker (e.g., 4-oxobutyl) .

  • Key validation : Purity is confirmed by HPLC (>95%), and structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry .

Q. How is the structural identity of this compound validated in academic research?

  • Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing thieno-pyrimidine protons at δ 7.8–8.5 ppm from piperazine protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, used single-crystal X-ray diffraction to confirm bond angles and torsion angles in a related chromeno-pyrimidine derivative .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 591.68) .

Q. What in vitro assays are recommended for initial pharmacological profiling?

  • Answer : Prioritize assays based on target hypotheses:

  • Receptor binding : Radioligand displacement assays for dopamine/5-HT receptors (piperazine moieties often target GPCRs) .
  • Enzyme inhibition : Fluorometric or colorimetric assays (e.g., kinase or phosphodiesterase inhibition) .
  • Cytotoxicity : MTT or resazurin assays in HEK-293 or HepG2 cell lines to assess baseline toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 4-oxobutyl linker incorporation?

  • Answer : Key strategies include:

  • Catalyst screening : Use p-toluenesulfonic acid (5–10 mol%) to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH4_4OH in DCM) resolves unreacted piperazine precursors .
    • Data contradiction : If NMR shows unassigned peaks, LC-MS/MS can detect side products (e.g., over-alkylation) .

Q. How do computational models predict the drug-likeness and bioavailability of this compound?

  • Answer : Use in silico tools to evaluate:

  • Lipophilicity : LogP values (~3.5) calculated via Molinspiration indicate moderate blood-brain barrier permeability .
  • ADMET properties : SwissADME predicts moderate solubility (LogS = -4.2) and CYP450 inhibition risk (due to the nitro group) .
  • Bioavailability : Molecular dynamics simulations (e.g., Desmond) assess binding stability to serum albumin .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Answer : Address contradictions systematically:

Re-evaluate target engagement : Use SPR (surface plasmon resonance) to confirm binding kinetics if computational docking suggests high affinity but assays show low activity .

Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., nitro group reduction) .

Crystallography : Compare predicted (AutoDock) vs. observed (X-ray) binding poses .

Q. How can structure-activity relationship (SAR) studies guide the modification of the 4-nitrophenylpiperazine moiety?

  • Answer : Focus on substituent effects:

  • Electron-withdrawing groups : Replace the nitro group with cyano or trifluoromethyl to enhance metabolic stability while retaining receptor affinity .
  • Linker flexibility : Test ethyl vs. butyl spacers; longer linkers may improve target access but reduce solubility .
  • Piperazine substitution : Compare N-methylpiperazine (increases lipophilicity) vs. unsubstituted piperazine (enhances solubility) .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for piperazine reactions to avoid hydrolysis .
  • Analytical rigor : Use triplicate runs in bioassays and report SEM to ensure reproducibility .
  • Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.